Celgosivir hydrochloride
CAS No.: 141117-12-6
Cat. No.: VC0007335
Molecular Formula: C12H22ClNO5
Molecular Weight: 295.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141117-12-6 |
---|---|
Molecular Formula | C12H22ClNO5 |
Molecular Weight | 295.76 g/mol |
IUPAC Name | [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride |
Standard InChI | InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 |
Standard InChI Key | KXNZMBFOWDNCRU-QVMZSJACSA-N |
Isomeric SMILES | CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl |
SMILES | CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl |
Canonical SMILES | CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl |
Introduction
Chemical and Pharmacological Profile of Celgosivir Hydrochloride
Structural Characteristics and Synthesis
Celgosivir hydrochloride (IUPAC name: (1S,6S,7R,8R,8aR)-octahydro-1,6,7,8-indolizinetetrol 6-butanoate hydrochloride) is a semisynthetic derivative of castanospermine, a natural alkaloid isolated from Castanospermum australe. Its molecular formula is , with a molar mass of 295.76 g/mol . The compound features a bicyclic indolizidine core modified by a butanoyl ester at the 6-O position, enhancing bioavailability compared to the parent molecule .
Synthesis Pathway
The synthesis involves a three-step process starting with castanospermine :
-
Dehydration: Reaction with bis(tri-n-butyltin) oxide in toluene under reflux removes structural hydroxyl groups.
-
Acylation: Butyryl chloride is added at -13°C to -8°C, selectively esterifying the 6-hydroxyl group.
-
Salt Formation: Treatment with HCl in ethanol/isopropyl alcohol yields the hydrochloride salt, achieving a 77.4% yield .
Mechanism of Action
Celgosivir targets host alpha-glucosidase I, an endoplasmic reticulum enzyme critical for trimming glucose residues from N-linked glycans on viral envelope proteins . By inhibiting this enzyme, celgosivir induces misfolding of HCV E1/E2, dengue prM/E, and RSV F glycoproteins, rendering virions non-infectious . This host-directed mechanism offers broad-spectrum potential but necessitates careful dosing to avoid off-target effects on human glycoprotein processing .
Comparative Selectivity
Parameter | Celgosivir | Direct-Acting Antivirals (DAAs) |
---|---|---|
Target | Host enzyme | Viral enzymes (e.g., NS3/4A) |
Resistance Barrier | High | Low to moderate |
Spectrum | Broad | Narrow |
Therapeutic Index | 8.2 (HCV) | 15–30 (HCV DAAs) |
Table 1: Mechanistic comparison with HCV DAAs
Clinical Development and Therapeutic Applications
Hepatitis C Virus (HCV)
Key HCV Trial Data
-
Population: 127 treatment-naïve genotype 1 patients
-
Arm A: PEG-IFNα2b + ribavirin (48 weeks) → SVR 46%
-
Arm B: Arm A + celgosivir → SVR 64% (p=0.03)
Dengue Fever
The CELADEN trial (NCT01619969) in 50 dengue patients found no significant reduction in viremia (qPCR) or fever duration with celgosivir . Post-hoc analysis identified suboptimal drug exposure, leading to a revised Phase IIa protocol (NCT02569827) using 600 mg loading dose + 300 mg bid, projected to increase by 4.5-fold . Murine models showed a 2.3-day reduction in viremia with optimized dosing, suggesting dose-dependent efficacy .
Emerging Applications: RSV and COVID-19
60 Degrees Pharmaceuticals is evaluating celgosivir for RSV in Phase I (NCT05583403), leveraging its inhibition of RSV F protein glycosylation . Preclinical data demonstrate a 2.1-log reduction in lung viral titers in cotton rat models . For COVID-19, in vitro studies show 68% inhibition of SARS-CoV-2 replication at 10 μM, though clinical trials remain exploratory .
AUC0–24 (μg·h/mL) | Viral Load Reduction (log10) |
---|---|
12.4 | 0.8 |
18.9 | 1.5 |
24.1 | 2.3 |
Table 2: Dose proportionality in dengue models
Adverse Events and Toxicology
In 412 clinical subjects, common AEs included:
-
Gastrointestinal: Diarrhea (34%), nausea (22%), abdominal pain (15%)
-
Metabolic: Transient ALT elevation (Grade 1: 18%)
No treatment-related deaths or QTc prolongation were observed . Chronic toxicity studies in rats showed reversible vacuolar hepatopathy at ≥150 mg/kg/day (human equivalent dose: 24 mg/kg) .
Future Directions and Challenges
Development Barriers
-
Therapeutic Window: Optimal dosing must balance antiviral activity (EC90 = 8.3 μM) and alpha-glucosidase II inhibition (IC50 = 32 μM)
-
Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) necessitates lipid-based delivery systems
-
Competitive Landscape: RSV vaccine approvals (e.g., Arexvy) may limit market potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume